molecular formula C16H20N2O3S B2857496 N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide CAS No. 1038012-47-3

N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide

Cat. No. B2857496
CAS RN: 1038012-47-3
M. Wt: 320.41
InChI Key: WOOWPJYVIYRTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Synthesis and Evaluation as Corrosion Inhibitors

A study by Yıldırım and Cetin (2008) explored the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, including compounds similar in structure to N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide, and evaluated their performance as corrosion inhibitors. These compounds showed promising inhibition efficiencies in both acidic and oil medium environments, indicating their potential application in protecting metals against corrosion [Yıldırım & Cetin, 2008].

Antimicrobial and Antitumor Activities

Antimicrobial and Antitumor Potential

Research by Devi, Shahnaz, and Prasad (2022) on 2-Mercaptobenzimidazole Derivatives, which share a functional resemblance to the chemical , demonstrated significant antibacterial and antifungal activity, as well as cytotoxic properties against a range of microorganisms and cancer cell lines. This highlights the potential of such compounds in developing new antimicrobial and anticancer therapies [Devi, Shahnaz, & Prasad, 2022].

Anti-Diabetic Agents

Synthesis and Evaluation as Anti-Diabetic Agents

Abbasi et al. (2023) synthesized new derivatives with structural similarities to N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide and evaluated their anti-diabetic potentials. These compounds exhibited weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their utility as therapeutic agents for managing type-2 diabetes [Abbasi et al., 2023].

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-11(2)16(3,10-17)18-15(19)9-22-12-4-5-13-14(8-12)21-7-6-20-13/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOWPJYVIYRTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1,2-dimethylpropyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide

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